molecular formula C6H15ClN2O2S B6186019 [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride CAS No. 2639374-81-3

[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride

Cat. No.: B6186019
CAS No.: 2639374-81-3
M. Wt: 214.71 g/mol
InChI Key: FBAVMSZBODUYNP-FYZOBXCZSA-N
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Description

[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride can be compared with other piperidine derivatives and sulfonamide compounds. Similar compounds include:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.

    Sulfonamide compounds: These compounds contain the sulfonamide functional group and are known for their antimicrobial activity.

The uniqueness of this compound lies in its specific combination of the piperidine ring and methanesulfonamide group, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

2639374-81-3

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H/t6-;/m1./s1

InChI Key

FBAVMSZBODUYNP-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@H](CNC1)CS(=O)(=O)N.Cl

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N.Cl

Purity

95

Origin of Product

United States

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